molecular formula C7H6FNO3S B2888455 3-Fluoro-4-formylbenzene-1-sulfonamide CAS No. 1289105-53-8

3-Fluoro-4-formylbenzene-1-sulfonamide

Cat. No.: B2888455
CAS No.: 1289105-53-8
M. Wt: 203.19
InChI Key: LGDBSWASAZAHKK-UHFFFAOYSA-N
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Description

3-Fluoro-4-formylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6FNO3S and a molecular weight of 203.19 g/mol It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a fluorobenzene derivative, followed by formylation. One common method includes the following steps:

    Sulfonation: Fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Amidation: The sulfonic acid group is then converted to a sulfonamide by reacting with ammonia or an amine.

    Formylation: The formyl group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-4-carboxybenzene-1-sulfonamide.

    Reduction: 3-Fluoro-4-hydroxymethylbenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-formylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-formylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors due to its sulfonamide group, which is known to mimic the structure of natural substrates. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzene-1-sulfonamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Fluoro-4-methylbenzene-1-sulfonamide:

    3-Chloro-4-formylbenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.

Uniqueness

3-Fluoro-4-formylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the formyl and sulfonamide groups offer versatile sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-fluoro-4-formylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDBSWASAZAHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289105-53-8
Record name 3-fluoro-4-formylbenzene-1-sulfonamide
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